molecular formula C10H10N2O2 B13334713 methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B13334713
M. Wt: 190.20 g/mol
InChI Key: NRHJAHFQDXZFMR-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by esterification to introduce the methyl ester group . The reaction conditions often include the use of organic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-5-8-7(3-4-11-8)12-9(6)10(13)14-2/h3-5,11H,1-2H3

InChI Key

NRHJAHFQDXZFMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2)N=C1C(=O)OC

Origin of Product

United States

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